molecular formula C28H24N2O B15005132 9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B15005132
M. Wt: 404.5 g/mol
InChI Key: SPYUIEITMAIVGI-UHFFFAOYSA-N
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Description

9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions .

Preparation Methods

The synthesis of 9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves several steps. One common method includes the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione and dimedone, followed by oxidation . The reaction conditions typically involve the use of sodium nitrite in acetic acid for the oxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and sodium nitrite for specific transformations . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound primarily involves its role as a chelating ligand. It forms stable complexes with metal ions through coordination bonds, which can influence various molecular targets and pathways. The specific pathways involved depend on the metal ion and the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other phenanthroline derivatives, such as 1,10-phenanthroline and its various substituted forms. Compared to these compounds, 9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its specific structural features, such as the naphthalene substitution and the dimethyl groups . These structural differences can lead to variations in chemical reactivity and coordination properties.

Properties

Molecular Formula

C28H24N2O

Molecular Weight

404.5 g/mol

IUPAC Name

9,9-dimethyl-12-naphthalen-1-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C28H24N2O/c1-28(2)15-23-27(24(31)16-28)26(19-10-5-8-17-7-3-4-9-18(17)19)25-20-11-6-14-29-21(20)12-13-22(25)30-23/h3-14,26,30H,15-16H2,1-2H3

InChI Key

SPYUIEITMAIVGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC6=CC=CC=C65)C(=O)C1)C

Origin of Product

United States

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